N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H21F3N4O and its molecular weight is 378.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug Metabolism and Pharmacokinetics
Flumatinib, a compound structurally similar to the one , is an antineoplastic tyrosine kinase inhibitor under clinical trials for chronic myelogenous leukemia (CML) treatment in China. The study identified the main metabolic pathways of flumatinib in humans, revealing that the parent drug was the primary form recovered in human plasma, urine, and feces. The metabolism involved N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, among other pathways (Gong et al., 2010).
Chemical Synthesis and Characterization
The synthesis of novel benzamides and their metal complexes has been explored, highlighting the structural and bioactivity aspects of such compounds. One study synthesized metal complexes of new benzamides derived from the condensation of benzamide, piperidine, and substituted benzaldehydes. These compounds exhibited promising in vitro antibacterial activity against several bacterial strains, with copper complexes showing enhanced activities compared to the free ligands (Khatiwora et al., 2013).
Biological Activity and Therapeutic Potential
Research into heterocyclic carboxamides, structurally related to the mentioned compound, has been conducted to assess their potential as antipsychotic agents. The study synthesized and evaluated analogues for binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, along with in vivo ability to antagonize apomorphine-induced climbing in mice. Some derivatives showed potent activities comparable to leading compounds, indicating their potential for further evaluation as antipsychotic agents (Norman et al., 1996).
Properties
IUPAC Name |
N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O/c1-13-11-17(26-9-3-2-4-10-26)25-16(24-13)12-23-18(27)14-5-7-15(8-6-14)19(20,21)22/h5-8,11H,2-4,9-10,12H2,1H3,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLQREOQWAFUIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC=C(C=C2)C(F)(F)F)N3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.